Tesevatinib is classified as a tyrosine kinase inhibitor (TKI). TKIs block the activity of enzymes called tyrosine kinases, which play a critical role in cell signaling. Specific tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Tesevatinib has been shown to inhibit several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the Src family kinases [].
Here are some examples of Tesevatinib's targets:
Overexpression or mutations in EGFR are found in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Tesevatinib's ability to inhibit EGFR suggests its potential application in treating these cancers.
These kinases are involved in various cellular processes, including cell proliferation, adhesion, and migration. Their dysregulation is implicated in tumorigenesis. Tesevatinib's inhibitory effect on Src family kinases could contribute to its anti-cancer properties [].
Developed by Exelixis and later acquired by Kadmon Corporation, Tesevatinib belongs to a class of drugs known as receptor tyrosine kinase (RTK) inhibitors []. These drugs work by targeting and inhibiting specific enzymes called receptor tyrosine kinases, which play a crucial role in cell growth, proliferation, and survival, particularly in cancer cells [].
Tesevatinib's significance lies in its potential to target multiple RTKs simultaneously. This multi-target approach offers a potential advantage over traditional single-target therapies, as it could be more effective in combating cancers that develop resistance to single-target drugs [].
While the exact 3D structure of Tesevatinib is not publicly available, its chemical formula is C28H32N6O4 []. Analysis of its structure reveals several key features:
These features suggest that Tesevatinib possesses the structural characteristics necessary for binding to specific RTKs.
Currently available data on the specific physical and chemical properties of Tesevatinib is limited.
Tesevatinib acts as a multi-target RTK inhibitor. It binds to and inhibits the activity of several RTKs, including epidermal growth factor receptor (EGFR), HER2, vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) [, ]. These RTKs play a significant role in promoting tumor cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting these RTKs, Tesevatinib disrupts these processes, potentially leading to tumor regression.
In the context of ADPKD, Tesevatinib's mechanism is still under investigation. However, it is hypothesized that by inhibiting VEGFR and other RTKs involved in cell proliferation and blood vessel formation, it might slow down cyst growth and progression of the disease [].